5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one
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Overview
Description
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one is a complex organic compound belonging to the class of chromanones. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal compounds. This compound is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves multiple steps, including aldol condensation, intramolecular cyclization, and oxidation reactions. The key synthetic steps include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Intramolecular Cyclization: The β-hydroxy ketone undergoes cyclization to form the chromanone framework.
Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its biological activities, including anticancer, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. The compound exhibits its effects by:
Inhibiting Enzymes: It can inhibit enzymes such as acetylcholinesterase (AchE) and tumor necrosis factor-α (TNF-α).
Modulating Signaling Pathways: It affects signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A structurally related compound with similar biological activities.
Chroman-2-one: Another related compound with distinct pharmacological properties.
Flavonoids: A class of compounds with a similar chromanone framework and diverse biological activities
Uniqueness
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one is unique due to its specific structural features, such as the presence of hydroxyl groups and the hexahydropyrano ring. These features contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one is a complex flavonoid compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C25H30O5
- Molecular Weight : 410.5 g/mol
- IUPAC Name : this compound
- InChI Key : IVWVIMKCJWWGKG-UHFFFAOYSA-N
Structural Characteristics
The compound features multiple hydroxyl groups and a prenylated side chain that contribute to its biological activity. Its unique structure allows for interactions with various molecular targets within biological systems.
Antioxidant Properties
One of the primary biological activities of this compound is its antioxidant capacity. It has been shown to scavenge free radicals effectively, which can help reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
Enzyme Modulation
Research indicates that this compound can modulate the activity of enzymes such as phosphodiesterase 5 (PDE5). By inhibiting PDE5, the compound may enhance cellular signaling pathways related to vasodilation and inflammation reduction.
Anti-inflammatory Effects
Studies have demonstrated that this flavonoid exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanisms involve the modulation of cell cycle regulation and enhancement of apoptotic pathways.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations compared to controls.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 25 ± 2 |
ABTS | 30 ± 3 |
Study 2: PDE5 Inhibition
In vitro assays demonstrated that the compound inhibits PDE5 activity with an IC50 value of approximately 15 µM. This inhibition was associated with increased levels of cyclic GMP (cGMP), indicating enhanced signaling pathways related to vasodilation.
Study 3: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels:
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 ± 10 | 200 ± 15 |
Compound | 70 ± 8 | 90 ± 12 |
Properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C20H22O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-8,10,13,15-18,21-22H,9H2,1-2H3 |
InChI Key |
ZRWDVMGAUGYBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
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